molecular formula C15H16FN3O2S B6427565 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one CAS No. 2034275-18-6

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one

Cat. No. B6427565
CAS RN: 2034275-18-6
M. Wt: 321.4 g/mol
InChI Key: XOSBSFLXTCJNMY-UHFFFAOYSA-N
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Description

1-{3-[(5-Fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one (FEPO) is an organic compound that has been the subject of numerous scientific studies in recent years. FEPO has been found to have a variety of uses in the scientific and medical fields, as well as potential applications in the industrial and agricultural sectors.

Scientific Research Applications

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has been studied extensively for its potential applications in the scientific and medical fields. In particular, it has been studied for its potential use as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer and other diseases. Additionally, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has been studied for its potential use as a drug delivery system, as well as for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has not yet been fully elucidated. However, it is believed that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one acts as an anti-inflammatory agent by inhibiting the synthesis of prostaglandins, which are known to be involved in the inflammatory response. Additionally, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has been shown to inhibit the activity of certain enzymes involved in the metabolism of certain drugs, which may explain its potential use as a drug delivery system.
Biochemical and Physiological Effects
1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to possess anti-inflammatory and anti-cancer properties, as well as the ability to inhibit the activity of certain enzymes involved in the metabolism of certain drugs. Additionally, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one has been shown to possess antioxidant properties, which may explain its potential use in the development of new materials and catalysts.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one in laboratory experiments include its low cost, ease of synthesis, and potential applications in the medical and scientific fields. Additionally, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is a relatively non-toxic compound, and its synthesis can be carried out under mild conditions. The main limitation of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one is its lack of solubility in aqueous solutions, which can make it difficult to work with in certain laboratory experiments.

Future Directions

Given the potential applications of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one in the medical, scientific, industrial, and agricultural fields, there are many potential future directions for research. These include further research into the mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one, as well as its potential use as an anti-inflammatory agent and drug delivery system. Additionally, further research into the potential use of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one in the development of new materials and catalysts is warranted. Finally, further research into the potential use of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one in the treatment of cancer and other diseases is also of great interest.

Synthesis Methods

1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one can be synthesized through a variety of methods, including the Suzuki-Miyaura cross-coupling reaction and the Stille coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction occurs between a halogenated pyrimidine and a thiophene-containing alkyl halide. The reaction is carried out under mild conditions, and yields a high yield of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one. The Stille coupling reaction is a palladium-catalyzed coupling reaction between a halogenated pyrimidine and a thiophene-containing alkyl halide. The reaction is carried out under mild conditions and yields a high yield of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one.

properties

IUPAC Name

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2S/c16-12-7-17-15(18-8-12)21-13-2-1-4-19(9-13)14(20)6-11-3-5-22-10-11/h3,5,7-8,10,13H,1-2,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSBSFLXTCJNMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC=C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

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